molecular formula C25H25N3S B12754137 4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine CAS No. 86758-88-5

4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine

Cat. No.: B12754137
CAS No.: 86758-88-5
M. Wt: 399.6 g/mol
InChI Key: IVTJOPNEOHBRFF-LGUFXXKBSA-N
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Description

4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine is a complex organic compound that belongs to the class of dibenzothiepin derivatives. These compounds are known for their diverse pharmacological activities, including potential neurotropic and psychotropic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine typically involves the reaction of 10,11-dihydrodibenzo(b,f)thiepin with phenylmethylene piperazine under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety. The process may include multiple purification steps, such as recrystallization and chromatography, to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .

Scientific Research Applications

4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter activity, particularly serotonin and dopamine, which are crucial for mood regulation. The compound may also interact with various receptors, including serotonin and dopamine receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine stands out due to its unique molecular structure, which allows for specific interactions with neurotransmitter systems. This uniqueness makes it a valuable compound for research into neurotropic and psychotropic agents .

Properties

CAS No.

86758-88-5

Molecular Formula

C25H25N3S

Molecular Weight

399.6 g/mol

IUPAC Name

(E)-N-[4-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]-1-phenylmethanimine

InChI

InChI=1S/C25H25N3S/c1-2-8-20(9-3-1)19-26-28-16-14-27(15-17-28)23-18-21-10-4-6-12-24(21)29-25-13-7-5-11-22(23)25/h1-13,19,23H,14-18H2/b26-19+

InChI Key

IVTJOPNEOHBRFF-LGUFXXKBSA-N

Isomeric SMILES

C1CN(CCN1C2CC3=CC=CC=C3SC4=CC=CC=C24)/N=C/C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1C2CC3=CC=CC=C3SC4=CC=CC=C24)N=CC5=CC=CC=C5

Origin of Product

United States

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